molecular formula C12H19Br B6190423 4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane CAS No. 2703780-79-2

4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane

Cat. No. B6190423
CAS RN: 2703780-79-2
M. Wt: 243.2
InChI Key:
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Description

4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane, also known as 4-BMTU, is a highly versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a bicyclic compound with a molecular formula of C11H17Br and a molecular weight of 215.2 g/mol. 4-BMTU is structurally similar to the compound 4-methyltricyclo[4.3.1.1,3,8]undecane (4-MTU), which has been widely studied in the past. 4-BMTU has been found to have several unique properties compared to 4-MTU, making it a valuable tool for organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane has been used in a variety of scientific research applications due to its unique properties. It has been used as a synthetic intermediate in the synthesis of various compounds, including polycyclic aromatic hydrocarbons, heterocyclic compounds, and polyethers. It has also been used as a catalyst in the synthesis of polymers and oligomers. In addition, this compound has been used in medicinal chemistry as a starting material for the synthesis of various drugs.

Mechanism of Action

4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane is a highly reactive compound, and its reactivity is due to the presence of the bromine atom. The bromine atom can undergo a variety of reactions, such as nucleophilic substitution, addition, and elimination reactions. In addition, this compound can undergo cyclization reactions, which can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In particular, it has been found to have anti-inflammatory and anti-oxidant properties. In addition, it has been found to have anti-cancer properties, and it has been found to have an inhibitory effect on the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane has several advantages and limitations when used in lab experiments. One of the main advantages of this compound is that it is readily available and relatively inexpensive. In addition, it is highly reactive and can be used to synthesize a variety of compounds. However, it is important to note that this compound is a highly reactive compound, and it is important to use it with caution in order to avoid any potential hazards.

Future Directions

The potential for 4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane in the fields of organic synthesis, medicinal chemistry, and biochemistry is vast. In the future, it could be used to synthesize a variety of compounds, including polycyclic aromatic hydrocarbons, heterocyclic compounds, and polyethers. In addition, it could be used as a starting material for the synthesis of various drugs. Furthermore, its anti-inflammatory and anti-oxidant properties could be further explored, and it could be used to develop new drugs to treat various diseases. Finally, its potential use in the synthesis of polymers and oligomers could be further explored.

Synthesis Methods

4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane can be synthesized using various methods. The most common method is the reaction of 4-methyltricyclo[4.3.1.1,3,8]undecane (4-MTU) with bromine in an inert solvent such as dichloromethane. The reaction proceeds via an SN2 substitution reaction to give this compound as the major product. Other methods of synthesis include the reaction of 4-MTU with bromine in ethanol or the reaction of 4-MTU with a brominating agent such as N-bromosuccinimide (NBS).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Tricyclo[4.3.1.1,3,8]undecane", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium chloride", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Tricyclo[4.3.1.1,3,8]undecane is reacted with bromine in the presence of sodium hydroxide to form 4-bromotricyclo[4.3.1.1,3,8]undecane.", "Step 2: 4-bromotricyclo[4.3.1.1,3,8]undecane is then treated with hydrogen peroxide in acetic acid to form 4-bromo-1-hydroxytricyclo[4.3.1.1,3,8]undecane.", "Step 3: The resulting product from step 2 is then reacted with sodium hydroxide to form 4-bromo-1-tricyclo[4.3.1.1,3,8]undecene.", "Step 4: Finally, 4-bromo-1-tricyclo[4.3.1.1,3,8]undecene is reacted with sodium chloride in diethyl ether and water to form 4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane." ] }

CAS RN

2703780-79-2

Molecular Formula

C12H19Br

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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